(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
CAS No.: 623935-22-8
Cat. No.: VC20171063
Molecular Formula: C30H25N5O3S
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623935-22-8 |
|---|---|
| Molecular Formula | C30H25N5O3S |
| Molecular Weight | 535.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C30H25N5O3S/c1-4-38-24-14-15-25(19(2)16-24)27-21(18-34(32-27)22-8-6-5-7-9-22)17-26-29(36)35-30(39-26)31-28(33-35)20-10-12-23(37-3)13-11-20/h5-18H,4H2,1-3H3/b26-17- |
| Standard InChI Key | RLEFPSKVYLLHAB-ONUIUJJFSA-N |
| Isomeric SMILES | CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C |
| Canonical SMILES | CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C |
Introduction
Synthesis
While specific synthesis details for this exact compound are not available in the provided sources, similar compounds involving thiazolo-triazole frameworks are typically synthesized using the following steps:
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Formation of the Pyrazole Intermediate:
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Reacting hydrazines with diketones or aldehydes to form pyrazole derivatives.
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Construction of the Thiazolo-Triazole Ring:
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Cyclization reactions involving thiourea derivatives and triazole precursors.
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Final Functionalization:
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Incorporation of substituents like methoxyphenyl and ethoxyphenyl groups through condensation reactions.
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These reactions are often carried out in solvents like ethanol or dimethylformamide (DMF) under acidic or basic conditions to promote cyclization and condensation.
Biological Activity
Compounds with similar structures have been reported to exhibit:
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Antimicrobial activity: Effective against bacterial and fungal strains due to the presence of heterocyclic systems like thiazoles and pyrazoles .
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Anti-inflammatory properties: Pyrazole derivatives are known for their COX-inhibitory effects.
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Anticancer activity: Triazole derivatives often interact with DNA or enzymes involved in cancer progression .
Molecular Modeling
Due to its structural complexity, this compound could be subjected to molecular docking studies to predict binding affinities with biological targets such as enzymes or receptors.
Analytical Characterization
Characterization of such compounds typically involves:
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Nuclear Magnetic Resonance (NMR): To confirm the chemical environment of protons and carbons.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups.
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X-ray Crystallography: For detailed structural elucidation.
Comparison with Related Compounds
Future Research Directions
To fully explore the potential of this compound:
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Conduct in vitro biological assays to determine antimicrobial, anti-inflammatory, or anticancer activities.
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Perform molecular docking studies against known biological targets.
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Investigate its pharmacokinetics and toxicity through computational models and experimental studies.
This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structure and potential bioactivities.
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